molecular formula C15H18N2O2 B3722390 3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione

3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione

Cat. No. B3722390
M. Wt: 258.32 g/mol
InChI Key: VZHSTGTXMJKZFD-SJBAMFKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. In

Mechanism of Action

3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione works by inhibiting the activity of PKC, which is a key regulator of cellular processes. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions, which leads to the phosphorylation of target proteins. By inhibiting PKC, 3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione prevents the phosphorylation of these target proteins, leading to a wide range of cellular effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione are diverse and depend on the specific cellular context. For example, 3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione has been shown to induce apoptosis in cancer cells by inhibiting the activity of PKC, which is required for cell growth and survival. Additionally, 3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione has been shown to inhibit the release of neurotransmitters by neurons, which has implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione in lab experiments is its potency and specificity as a PKC inhibitor. However, one limitation is that 3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione can also inhibit other kinases, which may lead to off-target effects. Additionally, 3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione is not very soluble in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for the study of 3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione and its applications in scientific research. One direction is the development of more potent and specific PKC inhibitors that can be used in a wider range of experimental settings. Additionally, 3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione could be used in combination with other drugs to enhance its therapeutic potential in the treatment of cancer or neurological disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione and its potential applications in scientific research.

Scientific Research Applications

3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione has been extensively used in scientific research to study the role of PKC in various cellular processes. For example, 3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione has been shown to inhibit the growth of cancer cells by inducing apoptosis, which makes it a potential candidate for cancer therapy. Additionally, 3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione has been used to study the role of PKC in the regulation of neurotransmitter release, which has implications for the treatment of neurological disorders such as Parkinson's disease.

properties

IUPAC Name

(Z)-3-(3,4-dihydro-1H-isoquinoline-2-carboximidoyl)-4-hydroxypent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10(18)14(11(2)19)15(16)17-8-7-12-5-3-4-6-13(12)9-17/h3-6,16,18H,7-9H2,1-2H3/b14-10+,16-15?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHSTGTXMJKZFD-SJBAMFKLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C)C(=N)N1CCC2=CC=CC=C2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C(=O)C)\C(=N)N1CCC2=CC=CC=C2C1)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione
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3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione
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3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione
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3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione
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3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione
Reactant of Route 6
3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione

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